molecular formula C10H13NO2S B1418468 Cyclopropyl-(4-methanesulfonyl-phenyl)-amine CAS No. 1156241-29-0

Cyclopropyl-(4-methanesulfonyl-phenyl)-amine

Cat. No. B1418468
M. Wt: 211.28 g/mol
InChI Key: PTUMZISNUKSWNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-(Methylsulfonyl)phenylacetic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals agrochemicals and dyestuff fields1. The synthesis of 4-(Methylsulfonyl)phenylacetic acid involves 1-(4-Methanesulfonyl-phenyl)-ethanone, morpholine, and elemental sulfur1.



Molecular Structure Analysis

While I couldn’t find the exact molecular structure for “Cyclopropyl-(4-methanesulfonyl-phenyl)-amine”, I found a related compound, 3-cycloheptyl-2-(4-methanesulfonyl-phenyl)-propionic acid, which has high-quality images based on quantum chemical computations available2.



Chemical Reactions Analysis

A related compound, (4-METHANESULFONYL-PHENYL)-METHYL-CARBAMIC ACID METHYL ESTER, is available from Sigma-Aldrich3. However, the specific chemical reactions involving “Cyclopropyl-(4-methanesulfonyl-phenyl)-amine” are not readily available.



Physical And Chemical Properties Analysis

4-Methylsulphonylphenylacetic acid, a related compound, has its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, customs codes available1.


Scientific Research Applications

Synthesis and Chemical Properties

Biomedical Research and Drug Development

  • Monoamine Oxidase Inactivators

    Cyclopropyl amines, structurally related to Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, have been evaluated as monoamine oxidase inactivators. This research explores the interactions of these cyclic tertiary allylamines with monoamine oxidase B, relevant to neurodegenerative diseases like Parkinson's (Hall, Murray, Castagnoli, & Castagnoli, 1992).

  • Synthesis of Antitubercular and Antimalarial Agents

    Alkylaminoaryl phenyl cyclopropyl methanones, which are chemically related to Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, have been synthesized and evaluated for their antitubercular and antimalarial activities. These compounds exhibit significant activity against Mycobacterium tuberculosis and Plasmodium falciparum, highlighting the potential of cyclopropylamine derivatives in drug development (Ajay et al., 2010).

  • Electrochemical Studies for Drug Metabolism

    Electrochemical-electrospray ionization mass spectrometric assays have been used to study the electrochemical oxidation of cyclopropylamines, akin to Cyclopropyl-(4-methanesulfonyl-phenyl)-amine. These studies help understand the metabolism-dependent inactivation of drugs and the fate of cyclopropylaminyl radical cations, which are critical in drug metabolism studies (Castagnoli, Bissel, Jurva, & Ashraf-Khorasani, 2008).

Safety And Hazards

A Safety Data Sheet for 3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide, a related compound, is available4. It is only for research and development use by, or directly under the supervision of, a technically qualified individual4.


Future Directions

A paper titled “Design, synthesis, and biological evaluation of 6-substituted-3-(4 …” discusses the synthesis of related compounds5. This could potentially provide some insight into future directions for research involving “Cyclopropyl-(4-methanesulfonyl-phenyl)-amine”.


properties

IUPAC Name

N-cyclopropyl-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)10-6-4-9(5-7-10)11-8-2-3-8/h4-8,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUMZISNUKSWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-(4-methanesulfonyl-phenyl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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